Cas no 210169-13-4 (2,6-dibromo-3,5-difluoro-pyridine)

2,6-Dibromo-3,5-difluoro-pyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. Its key advantages include its high reactivity as a building block for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the presence of two bromine substituents at the 2- and 6-positions. The additional fluorine atoms at the 3- and 5-positions enhance its electron-withdrawing properties, facilitating nucleophilic aromatic substitution reactions. This compound’s structural features make it a versatile intermediate for constructing complex heterocyclic systems with precise regiochemical control. It is typically handled under inert conditions due to its sensitivity to moisture and air.
2,6-dibromo-3,5-difluoro-pyridine structure
210169-13-4 structure
Product name:2,6-dibromo-3,5-difluoro-pyridine
CAS No:210169-13-4
MF:C5HBr2F2N
MW:272.872946500778
MDL:MFCD21603841
CID:1026508
PubChem ID:642840

2,6-dibromo-3,5-difluoro-pyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-3,5-difluoropyridine
    • AC1LD5WN
    • AK-54984
    • ANW-69004
    • C5HBr2F2N
    • c6-4-2(8)1-3(9)5(7)10-4
    • CTK8C2788
    • KB-67656
    • pyridine, 2,6-dibromo-3,5-difluoro-
    • MFCD21603841
    • InChI=1/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1
    • AS-77433
    • D94612
    • CS-0146040
    • DTXSID00349082
    • 210169-13-4
    • SCHEMBL23287467
    • ZB0122
    • 2,6-dibromo-3,5-difluoro-pyridine
    • DB-364408
    • SY337449
    • MDL: MFCD21603841
    • Inchi: 1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
    • InChI Key: VOFPGLZHLDBACN-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(N=1)Br)F)F

Computed Properties

  • Exact Mass: 272.84233g/mol
  • Monoisotopic Mass: 270.84438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 2.210±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 206.5±35.0 ºC (760 Torr),
  • Flash Point: 78.7±25.9 ºC,
  • Solubility: Very slightly soluble (0.96 g/l) (25 º C),

2,6-dibromo-3,5-difluoro-pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM175610-250mg
2,6-Dibromo-3,5-difluoropyridine
210169-13-4 95%+
250mg
$127 2022-06-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QR178-200mg
2,6-dibromo-3,5-difluoro-pyridine
210169-13-4 95%
200mg
1232.0CNY 2021-07-10
Chemenu
CM175610-1g
2,6-Dibromo-3,5-difluoropyridine
210169-13-4 95%+
1g
$388 2022-06-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X52005-100mg
2,6-Dibromo-3,5-difluoropyridine
210169-13-4 95%
100mg
¥77.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QR178-1g
2,6-dibromo-3,5-difluoro-pyridine
210169-13-4 95%
1g
3453.0CNY 2021-07-10
Matrix Scientific
096418-1g
2,6-Dibromo-3,5-difluoropyridine, 95+%
210169-13-4 95+%
1g
$1428.00 2023-09-08
eNovation Chemicals LLC
Y1317303-500mg
2,6-dibromo-3,5-difluoro-pyridine
210169-13-4 97%
500mg
$1295 2023-09-03
Aaron
AR002LAM-100mg
Pyridine, 2,6-dibromo-3,5-difluoro-
210169-13-4 97%
100mg
$9.00 2025-02-11
Aaron
AR002LAM-5g
Pyridine, 2,6-dibromo-3,5-difluoro-
210169-13-4 97%
5g
$334.00 2025-02-11
A2B Chem LLC
AB19810-10g
2,6-Dibromo-3,5-difluoropyridine
210169-13-4 95%
10g
$942.00 2024-04-20

2,6-dibromo-3,5-difluoro-pyridine Related Literature

  • 1. Polyhalogenated heterocyclic compounds. Part 42.1 Fluorinated nitrogen heterocycles with unusual substitution patterns
    Richard D. Chambers,Christopher W. Hall,John Hutchinson,Ross W. Millar J. Chem. Soc. Perkin Trans. 1 1998 1705

Additional information on 2,6-dibromo-3,5-difluoro-pyridine

2,6-dibromo-3,5-difluoro-pyridine (CAS No. 210169-13-4): An Overview of Its Synthesis, Properties, and Applications

2,6-dibromo-3,5-difluoro-pyridine (CAS No. 210169-13-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by its bromine and fluorine substituents on the pyridine ring, which impart specific chemical and biological properties. In this article, we will delve into the synthesis, properties, and applications of 2,6-dibromo-3,5-difluoro-pyridine, highlighting recent advancements and research findings.

Synthesis of 2,6-dibromo-3,5-difluoro-pyridine

The synthesis of 2,6-dibromo-3,5-difluoro-pyridine involves a series of well-defined steps that ensure high yields and purity. One of the most common methods involves the bromination and fluorination of a pyridine derivative. A typical synthetic route begins with the bromination of 3,5-difluoropyridine using N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is typically carried out under mild conditions to avoid over-bromination or side reactions. The resulting 2-bromo-3,5-difluoropyridine can then be further brominated to yield the desired product.

Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions. For instance, the use of transition metal catalysts such as palladium has been explored to enhance the bromination process. Additionally, green chemistry principles have been applied to develop more environmentally friendly synthetic routes. These efforts not only improve the yield but also reduce the environmental impact of the synthesis.

Physical and Chemical Properties

2,6-dibromo-3,5-difluoro-pyridine is a white crystalline solid with a melting point of approximately 80°C. It is insoluble in water but soluble in organic solvents such as dichloromethane and dimethylformamide (DMF). The compound exhibits strong UV absorption due to the presence of the pyridine ring and halogen substituents.

The electronic properties of 2,6-dibromo-3,5-difluoro-pyridine are influenced by the electron-withdrawing nature of the bromine and fluorine atoms. These substituents lower the electron density on the pyridine ring, making it more susceptible to nucleophilic attack. This property is particularly useful in organic synthesis for constructing complex molecules with high functional group diversity.

Applications in Medicinal Chemistry

2,6-dibromo-3,5-difluoro-pyridine has found significant applications in medicinal chemistry due to its ability to serve as a building block for various bioactive molecules. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, recent studies have shown that derivatives of 2,6-dibromo-3,5-difluoro-pyridine can act as potent inhibitors of kinases and other protein targets relevant to cancer and inflammatory diseases.

In addition to enzyme inhibition, 2,6-dibromo-3,5-difluoro-pyridine-based compounds have been explored for their potential as antimicrobial agents. The presence of halogen substituents can enhance the lipophilicity and cell membrane permeability of these compounds, making them effective against a range of bacterial strains.

Clinical Trials and Therapeutic Potential

The therapeutic potential of compounds derived from 2,6-dibromo-3,5-difluoro-pyridine has been evaluated in several preclinical studies and early-stage clinical trials. One such compound has shown promising results in inhibiting tumor growth in animal models of cancer. These findings have paved the way for further clinical investigations to assess safety and efficacy in human subjects.

Clinical trials are currently underway to evaluate the safety profile and pharmacokinetics of these compounds. Preliminary data suggest that they exhibit favorable pharmacological properties with minimal side effects. However, more extensive studies are needed to fully understand their therapeutic potential and optimize their use in clinical settings.

Conclusion

2,6-dibromo-3,5-difluoro-pyridine (CAS No. 210169-13-4) is a valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique structural features make it an excellent building block for constructing bioactive molecules with diverse functionalities. Recent advancements in synthetic methodologies have improved its accessibility and sustainability. Ongoing research continues to uncover new applications and therapeutic potentials for this compound.

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Amadis Chemical Company Limited
(CAS:210169-13-4)2,6-dibromo-3,5-difluoro-pyridine
A1078413
Purity:99%
Quantity:5g
Price ($):427.0